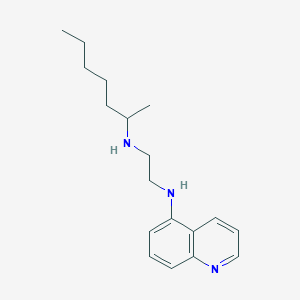
N~1~-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine is a synthetic organic compound that features a heptane chain and a quinoline moiety attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as heptan-2-amine, quinoline-5-carbaldehyde, and ethane-1,2-diamine.
Condensation Reaction: Heptan-2-amine is reacted with quinoline-5-carbaldehyde under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Coupling Reaction: The resulting amine is coupled with ethane-1,2-diamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline-N-oxide derivatives.
Reduction: Reduction reactions can further modify the quinoline ring or the heptane chain.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
Chemistry
In chemistry, N1-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a ligand for metal complexes, which could have applications in catalysis or as therapeutic agents.
Medicine
In medicinal chemistry, N1-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine could be studied for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine would depend on its specific application. For example, if used as a ligand in metal complexes, it may interact with metal ions through coordination bonds, influencing the reactivity and stability of the complex. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N~1~-(Heptan-2-yl)-N~2~-(quinolin-6-yl)ethane-1,2-diamine: Similar structure but with the quinoline moiety attached at a different position.
N~1~-(Heptan-2-yl)-N~2~-(quinolin-5-yl)propane-1,2-diamine: Similar structure but with a propane-1,2-diamine backbone instead of ethane-1,2-diamine.
Uniqueness
N~1~-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine is unique due to the specific positioning of the heptane and quinoline groups on the ethane-1,2-diamine backbone. This unique structure may impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
627519-81-7 |
|---|---|
Molecular Formula |
C18H27N3 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N'-heptan-2-yl-N-quinolin-5-ylethane-1,2-diamine |
InChI |
InChI=1S/C18H27N3/c1-3-4-5-8-15(2)19-13-14-21-18-11-6-10-17-16(18)9-7-12-20-17/h6-7,9-12,15,19,21H,3-5,8,13-14H2,1-2H3 |
InChI Key |
XTZUHAPBILMINM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCCNC1=CC=CC2=C1C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


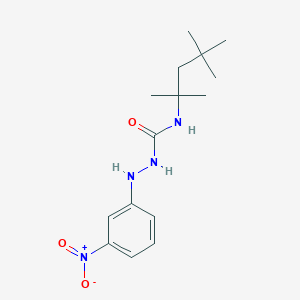
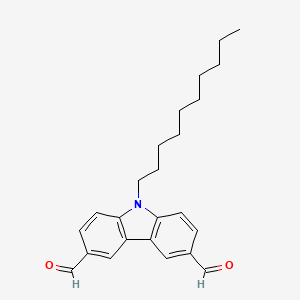
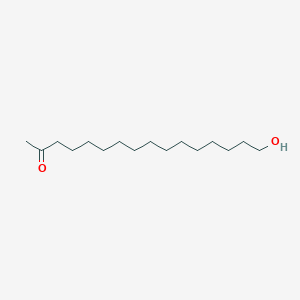
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)
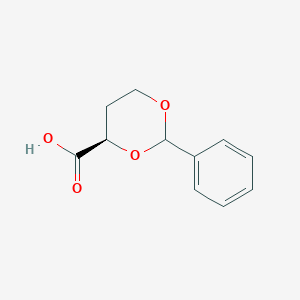
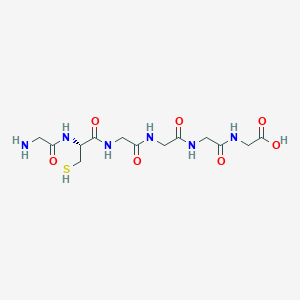
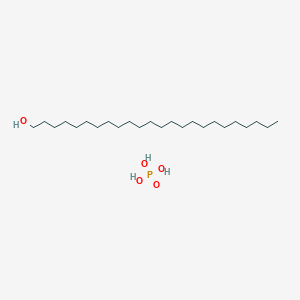
![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)
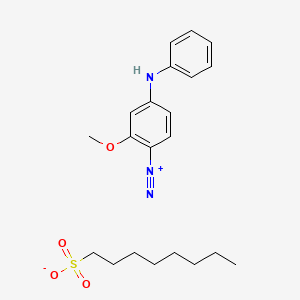
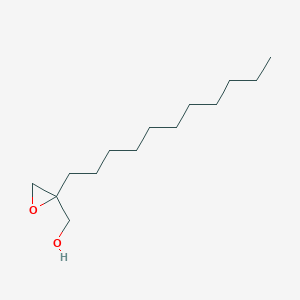
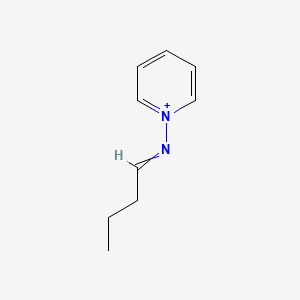
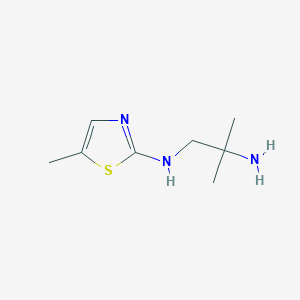
![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
